molecular formula C14H14BrNO2S B5805953 N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B5805953
M. Wt: 340.24 g/mol
InChI Key: QEMIDJCCCSDOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide, also known as BBr 3465, is a synthetic compound that belongs to the sulfonamide family. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 works by inhibiting the activity of a specific enzyme called topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the arrest of the cell cycle, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-angiogenic properties, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 is its specificity for topoisomerase II, which makes it a promising candidate for cancer treatment. However, one limitation of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465, including:
1. Investigating its potential applications in the treatment of other types of cancer, such as prostate and ovarian cancer.
2. Developing more efficient methods for the synthesis and purification of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465.
3. Studying the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 in vivo to better understand its efficacy and toxicity.
4. Exploring the use of N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 in combination with other chemotherapeutic agents to enhance its anti-cancer effects.
In conclusion, N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 is a promising compound with potential applications in cancer treatment. Further research is needed to fully understand its mechanism of action and to optimize its use in the clinic.

Synthesis Methods

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 can be synthesized using a multi-step process that involves the reaction of 3-bromophenylamine with 2,5-dimethylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain a high-purity compound.

Scientific Research Applications

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide 3465 has been studied for its potential applications in cancer treatment, particularly in the treatment of breast cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins that are involved in the cell cycle.

properties

IUPAC Name

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMIDJCCCSDOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.